molecular formula C13H14N2O5S B5764105 methyl {[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate

methyl {[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate

Cat. No. B5764105
M. Wt: 310.33 g/mol
InChI Key: KDVQTGJWJCPPAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl {[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is synthesized through a multi-step process and has been found to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of Methyl {[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate is not fully understood. However, it has been found to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE), which are involved in inflammation and neurodegeneration, respectively. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Methyl {[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate has been found to have various biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress in cells, as well as to improve cognitive function in animal models of neurodegenerative diseases. Additionally, it has been found to inhibit the growth of cancer cells and to induce apoptosis in these cells.

Advantages and Limitations for Lab Experiments

One advantage of using Methyl {[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate in lab experiments is its unique properties and potential applications. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to study its effects in detail.

Future Directions

There are several future directions for research on Methyl {[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate. One direction is to further study its potential as an anti-cancer agent and to investigate its effects on different types of cancer cells. Another direction is to study its potential as a treatment for neurodegenerative diseases and to investigate its effects on cognitive function in animal models. Additionally, further research is needed to understand its mechanism of action and to identify potential targets for its use in various diseases.

Synthesis Methods

The synthesis of Methyl {[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate involves several steps. The first step involves the reaction of 3,5-dimethoxybenzaldehyde with thiosemicarbazide to form 5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-thiol. This intermediate is then reacted with methyl chloroacetate in the presence of base to form the final product, Methyl {[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate.

Scientific Research Applications

Methyl {[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate has been found to have various scientific research applications. It has been studied for its potential as an anti-cancer agent, as it has been found to inhibit the growth of cancer cells in vitro. Additionally, it has been studied for its potential as an anti-inflammatory agent and as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

methyl 2-[[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O5S/c1-17-9-4-8(5-10(6-9)18-2)12-14-15-13(20-12)21-7-11(16)19-3/h4-6H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDVQTGJWJCPPAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=NN=C(O2)SCC(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl {[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate

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